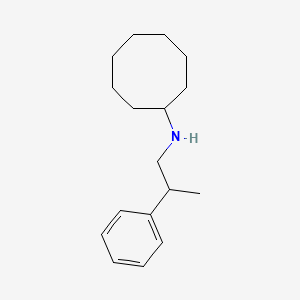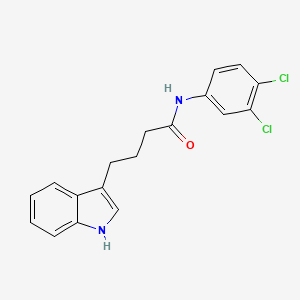
N-(2-phenylpropyl)cyclooctanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylpropyl)cyclooctanamine is an organic compound with the molecular formula C17H27N. It is characterized by a cyclooctane ring attached to an amine group, which is further connected to a 2-phenylpropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-phenylpropylamine under reductive amination conditions. The process generally includes the following steps:
Formation of the imine intermediate: Cyclooctanone reacts with 2-phenylpropylamine to form an imine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-phenylpropyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or oxides, while substitution reactions can produce a variety of N-substituted derivatives .
Aplicaciones Científicas De Investigación
N-(2-phenylpropyl)cyclooctanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-phenylpropyl)cyclooctanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-phenylethyl)cyclooctanamine
- N-(2-phenylbutyl)cyclooctanamine
- N-(2-phenylpropyl)cyclohexanamine
Uniqueness
N-(2-phenylpropyl)cyclooctanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C17H27N |
|---|---|
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
N-(2-phenylpropyl)cyclooctanamine |
InChI |
InChI=1S/C17H27N/c1-15(16-10-6-5-7-11-16)14-18-17-12-8-3-2-4-9-13-17/h5-7,10-11,15,17-18H,2-4,8-9,12-14H2,1H3 |
Clave InChI |
SQDIZYCQZMOBTK-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1CCCCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12485074.png)

![N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide](/img/structure/B12485084.png)
![N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12485093.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12485095.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12485100.png)
![Methyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485102.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12485104.png)

![{4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12485110.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine](/img/structure/B12485117.png)
![2-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12485121.png)
![2-chloro-N-[4-(2,4,5-trichlorophenoxy)phenyl]acetamide](/img/structure/B12485134.png)
![Ethyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485140.png)
